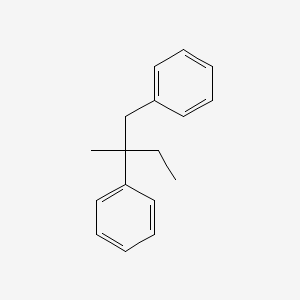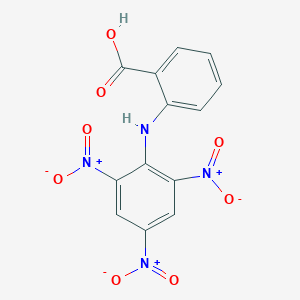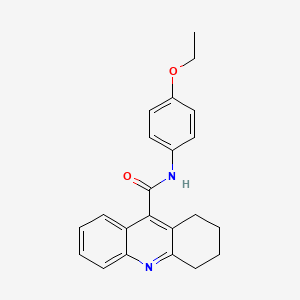
Benzene, 1,1'-(1-ethyl-1-methyl-1,2-ethanediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18 It is a derivative of benzene, where two benzene rings are connected by a 1-ethyl-1-methyl-1,2-ethanediyl bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6} + \text{R-X} \xrightarrow{\text{AlCl3}} \text{C6H5-R} + \text{HX} ] where R-X represents the alkyl halide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C). This can lead to the saturation of any double bonds present in the alkyl chain.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Cl2, HNO3, H2SO4, typically under controlled temperatures to prevent overreaction.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or nucleic acids.
Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- involves its interaction with molecular targets such as enzymes or receptors. The aromatic rings can participate in π-π stacking interactions, while the alkyl chain may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
相似化合物的比较
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison:
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis- : Similar structure but with a different alkyl chain, leading to variations in physical and chemical properties.
- Benzene, 1,1’-(1,2-ethanediyl)bis- : Lacks the ethyl and methyl groups, resulting in different reactivity and applications.
- Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- : Contains additional methyl groups, which can influence its steric and electronic properties.
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- stands out due to its unique alkyl bridge, which imparts distinct physical and chemical characteristics, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
26613-38-7 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
(2-methyl-1-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-3-17(2,16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13H,3,14H2,1-2H3 |
InChI 键 |
KGBTVANMWBVNLP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)



![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)


![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)
